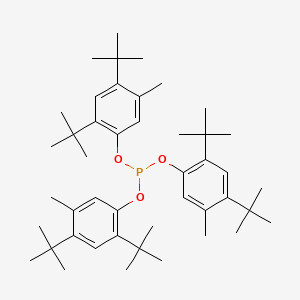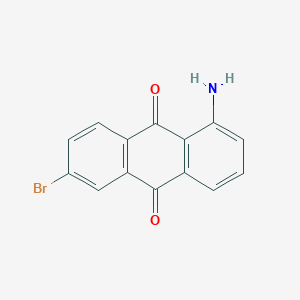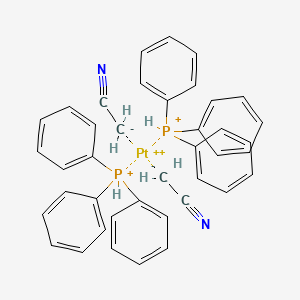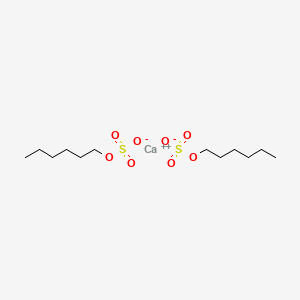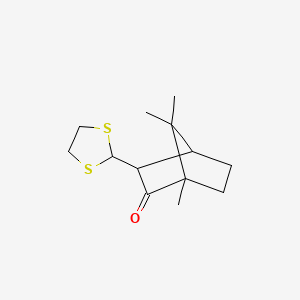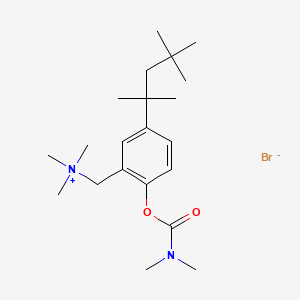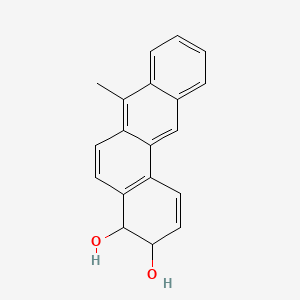
7-Methylbenz(A)anthracene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenz(A)anthracene-3,4-diol is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H14O2. It is a derivative of benz(a)anthracene, featuring a methyl group at the 7th position and hydroxyl groups at the 3rd and 4th positions
Synthetic Routes and Reaction Conditions:
Benz(a)anthracene Derivatization: The compound can be synthesized by starting with benz(a)anthracene and introducing methyl and hydroxyl groups through a series of chemical reactions.
Direct Functionalization: Direct functionalization methods involve the use of specific reagents to add the desired groups directly to the benz(a)anthracene core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: 7-Methylbenz(a)anthracene-3,4-dione, 7-Methylbenz(a)anthracene-3,4-dicarboxylic acid.
Reduction Products: 7-Methylbenz(a)anthracene-3,4-dihydro derivative.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
7-Methylbenz(A)anthracene-3,4-diol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to mutagenesis and carcinogenesis.
Medicine: It is investigated for its potential anti-cancer properties and as a tool in drug discovery.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 7-Methylbenz(A)anthracene-3,4-diol exerts its effects involves its interaction with cellular components, leading to DNA damage and subsequent cellular responses. The compound can intercalate into DNA, causing mutations and triggering apoptosis or cell death pathways. Molecular targets include DNA and various cellular enzymes involved in DNA repair and replication.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound without methyl and hydroxyl groups.
Benzo(a)pyrene: Another PAH with similar mutagenic properties.
Chrysene: A structurally related PAH with different substitution patterns.
Uniqueness: 7-Methylbenz(A)anthracene-3,4-diol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its presence of both methyl and hydroxyl groups makes it distinct from other PAHs, affecting its interaction with biological systems.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
62641-70-7 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
7-methyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C19H16O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10,18-21H,1H3 |
InChI Key |
UJJYHXUOXFTWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
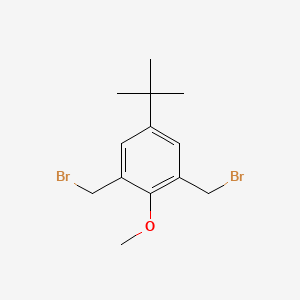
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

